molecular formula C₅H₇D₆NO₂ B1158532 Dimepranol-d6 N-Oxide

Dimepranol-d6 N-Oxide

Cat. No.: B1158532
M. Wt: 125.2
Attention: For research use only. Not for human or veterinary use.
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Description

Dimepranol-d6 N-Oxide is a deuterated isotopologue of Dimepranol-N-Oxide, a metabolite or derivative of Dimepranol (CAS 108-16-7), a compound structurally characterized as N,N-dimethylamino-2-propanol p-acetamido benzoic acid (DiP.PAcBA) . The deuterated form (Dimepranol-d6) replaces six hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic or metabolic studies . While the exact CAS number for this compound remains unspecified in available literature, its unlabelled counterpart (Dimepranol-N-Oxide) is recognized as a critical intermediate or metabolite in pharmacological pathways.

Properties

Molecular Formula

C₅H₇D₆NO₂

Molecular Weight

125.2

Synonyms

1-[(Dimethyl-d6)oxidoamino]-2-propanol;  1-[(Dimethyl-d6)amino]-2-propanol N-Oxide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar N-Oxide Compounds

N-Oxide derivatives are pivotal in drug metabolism, often altering pharmacokinetics (PK), tissue distribution, or therapeutic activity. Below is a comparative analysis of this compound with other N-Oxide-containing compounds:

Pharmacokinetic Profile: Sorafenib N-Oxide

Sorafenib N-Oxide, a metabolite of the kinase inhibitor sorafenib, demonstrates distinct PK behavior compared to this compound:

  • Brain Penetration: Sorafenib N-Oxide exhibits increased brain Cmax (0.19 µg/mL) and AUC (3.74 µg·h/mL) when co-administered with paracetamol, suggesting enhanced blood-brain barrier permeability . In contrast, this compound’s brain uptake parameters (Kp, DTI) remain uncharacterized but may share similarities due to shared N-Oxide functionalization.
  • Metabolic Stability: The DTI (Drug Tissue Index) of Sorafenib N-Oxide (1.229) indicates moderate brain retention , a metric yet to be established for this compound.
Functional Analogues: 3-Aminoisoxazolopyridine N-Oxides

Patent literature describes 3-aminoisoxazolopyridine N-Oxides as potent inhibitors of tryptophan dioxygenases (IDO1/TDO), with therapeutic applications in oncology . Unlike this compound, these compounds are designed for enzyme inhibition rather than metabolic tracking.

Natural Product Analogues: Alkaloid N-Oxides

Alkaloids like 10S,13aR-antofin N-Oxide from Ficus septica exhibit anti-inflammatory and cytotoxic properties . These natural N-Oxides differ from synthetic this compound in origin and biological targets but share metabolic stability challenges due to their polar N-Oxide groups .

Comparative Data Table: N-Oxide Derivatives

Compound Primary Use Key PK Parameter(s) Unique Feature Reference
This compound Isotopic tracer for metabolic studies Uncharacterized (inferred stable) Deuterium labeling for MS analysis
Sorafenib N-Oxide Active metabolite of sorafenib Brain AUC: 3.74 µg·h/mL Paracetamol-enhanced penetration
3-Aminoisoxazolopyridine N-Oxide IDO1/TDO inhibition Not disclosed Heme-binding capability
10S,13aR-antofin N-Oxide Natural cytotoxic agent Uncharacterized Plant-derived bioactivity

Q & A

Q. How can Dimepranol-d6 N-Oxide be reliably identified and quantified in complex biological matrices?

Methodological Answer: Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) to isolate the compound from interfering substances. Calibration curves with internal standards (e.g., isotopically labeled analogs) ensure precision (r² > 0.99) and sensitivity (LLOQ: 10 µg/kg) in matrices like plant extracts or cellular lysates . Validate the method using spike-and-recovery experiments to account for matrix effects.

Q. What experimental designs are optimal for assessing the cellular uptake mechanisms of this compound?

Methodological Answer: Employ comparative studies using human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) and genetically modified models (e.g., OCT1-transfected HEK293 cells or Oct1-knockout mice). Measure intracellular concentrations via LC-MS/MS under controlled conditions (pH, temperature) and use competitive inhibition assays to identify transporter-independent uptake pathways . Include negative controls (e.g., transporter-deficient cells) to validate specificity.

Q. What structural features of aromatic N-oxides influence mutagenicity, and how can these be evaluated?

Methodological Answer: Perform (Q)SAR analysis using substructure fingerprinting (e.g., hierarchical substructure searches) to correlate mutagenicity with specific moieties (e.g., benzo[c][1,2,5]oxadiazole 1-oxide). Validate predictions using Ames tests (OECD TG 471) with S9 metabolic activation and compare results against public mutagenicity databases (e.g., Leadscope’s expert-rule-based models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound and related N-oxides?

Methodological Answer: Conduct meta-analyses of existing mutagenicity datasets, stratifying results by test system (e.g., bacterial vs. mammalian), metabolic activation conditions, and structural subclasses. For example, reconcile antimutagenic effects observed in Salmonella strains (e.g., inhibition of 2-AA-induced mutagenesis) with structural alerts for DNA reactivity by analyzing dose-response relationships and assay endpoints (e.g., chromosomal aberrations vs. gene mutations) .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects of this compound in pharmacokinetic studies?

Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to sparse pharmacokinetic data, incorporating covariates like hepatic transporter expression levels. Use Bayesian hierarchical models to account for inter-individual variability and optimize sampling protocols for metabolite profiling . Validate models with bootstrapping or cross-validation.

Q. How can structure-activity relationship (SAR) models be refined to predict the environmental fate of this compound?

Methodological Answer: Integrate computational chemistry (e.g., DFT calculations for redox potential) with experimental persistence data (e.g., OECD 307 soil degradation studies). Develop SAR fingerprints that prioritize hydrolytic stability and photodegradation pathways, validated against high-resolution mass spectrometry (HRMS) data on transformation products .

Q. What in vivo/in vitro correlation (IVIVC) strategies are effective for extrapolating this compound toxicity data across species?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro hepatic clearance (e.g., from microsomal assays) to in vivo plasma exposure. Incorporate species-specific parameters (e.g., liver weight, blood flow) and validate predictions with toxicokinetic studies in rodents .

Methodological Considerations for Data Interpretation

  • Handling Variable Metabolic Activation : Use S9 fractions from multiple species (e.g., rat, human) in mutagenicity assays to assess metabolic stability and species-specific activation .
  • Cross-Validation of Analytical Methods : Compare UHPLC-MS/MS results with orthogonal techniques (e.g., NMR for structural confirmation) to minimize false positives/negatives .
  • Ethical and Feasibility Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human-derived cells .

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